Tetrandrine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Tetrandrine is a natural product found in Stephania tetrandra, Cyclea barbata, and other organisms with data available.

Tetrandrine is a natural, bis-benzylisoquinoline alkaloid isolated from the root of the plant Radix stephania tetrandrae. Tetrandrine non-selectively inhibits calcium channel activity and induces G1 blockade of the G1 phase of the cell cycle and apoptosis in various cell types, resulting in immunosuppressive, anti-proliferative and free radical scavenging effects. This agent also increases glucose utilization by enhancing hepatocyte glycogen synthesis, resulting in the lowering of plasma glucose. (NCI04)

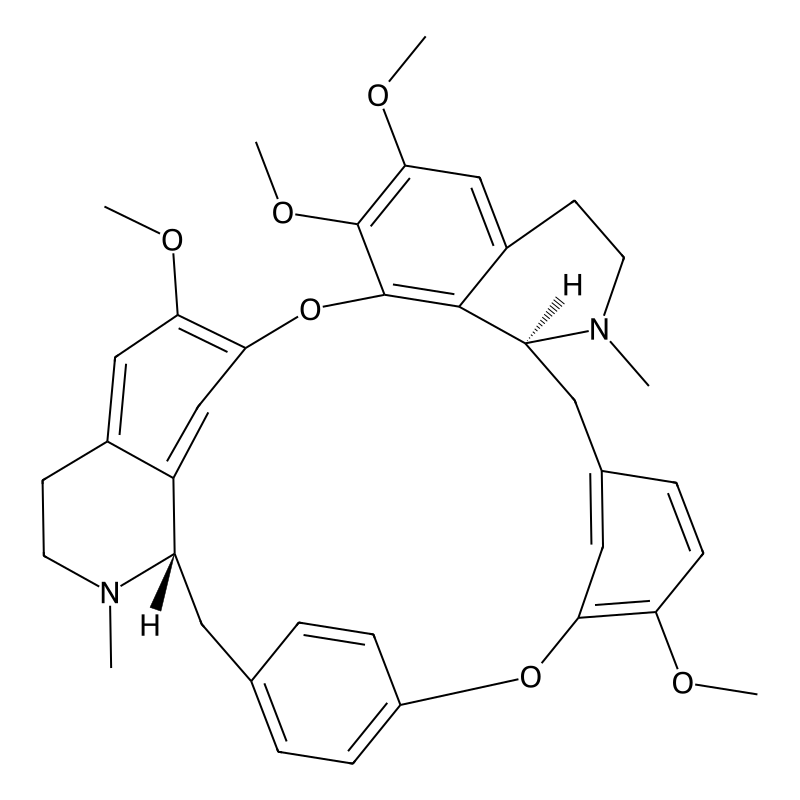

Tetrandrine is a bisbenzylisoquinoline alkaloid primarily derived from the plant Stephania tetrandra, a traditional Chinese medicinal herb. First isolated in the 1930s, this compound features a complex structure consisting of two benzylisoquinoline fragments connected by two ether bonds, forming an irregular eighteen-membered ring . Tetrandrine exhibits a variety of pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, and anticancer activities. Its unique structural characteristics contribute to its diverse biological effects, making it a promising candidate for therapeutic applications .

Tetrandrine undergoes several chemical transformations that enhance its biological activity. Notably, it can be nitrated to form C14-nitro-tetrandrine using a mixture of concentrated nitric acid and acetic anhydride . This nitro derivative can subsequently be reduced to amino-substituted tetrandrine through the action of hydrazine hydrate in methanol with palladium on carbon as a catalyst . Additionally, tetrandrine can react with sulfonyl chlorides to produce sulfonate derivatives, which have shown improved biological activity against specific cancer cell lines .

Tetrandrine's biological activities are extensive and include:

- Anticancer Effects: It induces apoptosis in various cancer cells by activating reactive oxygen species and inhibiting critical signaling pathways such as AKT and signal transducer and activator of transcription three .

- Anti-inflammatory Properties: Tetrandrine can activate the secretion of prostaglandin E2, which plays a role in immunosuppression, particularly in mesenchymal stem cells .

- Antibacterial Activity: Studies have demonstrated its effectiveness against various bacterial strains .

- Ion Channel Blockade: It acts as a positive ion channel blocker and inhibits multiple drug resistance proteins, suggesting potential applications in overcoming drug resistance in cancer therapy .

The synthesis of tetrandrine and its derivatives involves several key steps:

- Nitration: Tetrandrine is treated with a mixed acid of nitric acid and acetic anhydride at low temperatures to introduce a nitro group at the C14 position.

- Reduction: The nitro derivative is then reduced using hydrazine hydrate in methanol with palladium on carbon as a catalyst to yield amino-substituted tetrandrine.

- Formation of Derivatives: Further reactions can involve coupling with amino acids or sulfonyl chlorides to create various derivatives that exhibit enhanced biological activities .

Tetrandrine has been explored for various therapeutic applications:

- Cancer Treatment: Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for developing anticancer drugs.

- Inflammatory Disorders: Given its anti-inflammatory properties, tetrandrine may be useful in treating conditions characterized by excessive inflammation.

- Drug Resistance: Its action on ion channels and drug resistance proteins positions tetrandrine as a potential adjunct therapy in resistant cancers .

Recent studies indicate that tetrandrine interacts with several molecular pathways:

- It activates the NF-κB signaling pathway in certain cell types, leading to increased secretion of immunomodulatory factors like prostaglandin E2 .

- Tetrandrine has shown variable effects on different cell types; for instance, it suppresses NF-κB activation in microglial cells while promoting it in mesenchymal stem cells . This duality suggests that the compound's effects may be context-dependent.

Similar Compounds

Several compounds share structural or functional similarities with tetrandrine. Here’s a comparison highlighting their uniqueness:

| Compound | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Salinomycin | Polyether antibiotic | Targets breast cancer initiation cells | Known for its specific targeting of cancer stem cells |

| Berberine | Isoquinoline alkaloid | Antimicrobial, anti-inflammatory | Exhibits significant cardiovascular benefits |

| Palmatine | Isoquinoline alkaloid | Anticancer, antimicrobial | Has shown neuroprotective effects |

| Cepharanthine | Alkaloid | Anticancer | Noted for its use in traditional medicine |

Tetrandrine stands out due to its unique bisbenzylisoquinoline structure and diverse pharmacological profile, making it particularly valuable in cancer therapy and inflammation management .

Stephania tetrandra (Chinese: 粉防己, fěn fáng jǐ) has been utilized for over 2,000 years in TCM to treat rheumatism, edema, and inflammatory conditions. The root, classified as acrid, bitter, and cold in TCM theory, was historically prescribed to "dispel wind and dampness" and promote diuresis. Tetrandrine, first isolated in 1935, emerged as its principal bioactive component, demonstrating curare-like muscle relaxation and anti-inflammatory properties.

Modern research has repurposed tetrandrine for its broad pharmacological activities:

- Anti-cancer: Selective inhibition of breast cancer tumor-initiating cells (TICs) at IC~50~ values of 1–2 µM in mammosphere assays.

- Immunosuppression: Induction of tolerogenic dendritic cells (Tol-DCs) and expansion of regulatory T cells (Tregs).

- Antiviral activity: Early-stage investigations against Ebola and SARS-CoV-2.

This shift from traditional remedy to multidisciplinary research subject underscores tetrandrine’s chemical versatility and mechanistic complexity.

Biosynthetic Pathways and Phytochemical Characterization

Tetrandrine biosynthesis in S. tetrandra follows the benzylisoquinoline alkaloid (BIA) pathway, originating from L-tyrosine (Figure 1). Key enzymatic steps include:

| Enzyme | Function | Tissue Specificity |

|---|---|---|

| Tyrosine decarboxylase | Converts tyrosine to dopamine | Root epidermis |

| (S)-norcoclaurine synthase | Condenses dopamine and 4-HPAA to norcoclaurine | Root epidermis |

| St6OMT2 | Methylates norcoclaurine to coclaurine | Root epidermis |

| CYP80 family P450s | Catalyzes C–C/C–O phenol coupling | Root epidermis |

Transcriptomic analyses reveal that 42 genes across 15 enzymatic steps are enriched in the root epidermis, correlating with tetrandrine accumulation. The pathway diverges at N-methylcoclaurine, where cytochrome P450s (CYP80A/B/G) and O-methyltransferases mediate bisbenzylisoquinoline formation.

Modulation of Apoptotic Signaling Pathways

Intrinsic vs. Extrinsic Apoptosis Induction

Tetrandrine activates both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways, though its primary efficacy lies in modulating intrinsic mechanisms. In nasopharyngeal carcinoma (NPC-TW 039) cells, tetrandrine induces calcium release from the endoplasmic reticulum (ER), triggering ER stress and mitochondrial dysfunction [1] [2]. This calcium flux activates calpain proteases, which disrupt mitochondrial membrane potential, leading to cytochrome c release and apoptosome formation [2]. In contrast, extrinsic apoptosis is less prominently documented in tetrandrine-treated models, though caspase-8 activation has been observed in hepatocellular carcinoma (HCC) cells, suggesting cross-talk between pathways [6].

Caspase-Dependent and Independent Mechanisms

Caspase-dependent apoptosis is a hallmark of tetrandrine’s activity. In NPC cells, caspase-3, -8, -9, and -12 are upregulated following tetrandrine exposure, with caspase-3 cleavage serving as a terminal executioner [1] [2]. Caspase-12 activation underscores ER stress involvement, while caspase-9 reflects mitochondrial pathway engagement [1]. Caspase-independent mechanisms involve apoptosis-inducing factor (AIF) and endonuclease G (Endo G), which mediate DNA fragmentation when caspase activity is inhibited [2]. Additionally, calpain activation by tetrandrine promotes proteolytic degradation of anti-apoptotic proteins like Bcl-2, further destabilizing cancer cell survival [2].

Autophagy Regulation in Tumor Microenvironments

Tetrandrine exhibits dual roles in autophagy regulation, acting as both an inducer and inhibitor depending on concentration and context. At low doses (2.5 μM), it potently induces autophagy across diverse cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers, by upregulating LC3-II and forming acidic autophagolysosomal vacuoles [3]. This process is mediated by reactive oxygen species (ROS) generation, which activates autophagy-related (ATG) genes [3]. However, higher tetrandrine concentrations (>5 μM) block autophagic flux, leading to lysosomal dysfunction and cytotoxic cargo accumulation [6]. In HCC, this autophagic impairment synergizes with apoptosis to enhance cell death, particularly when combined with chemotherapeutic agents [5] [6].

Angiogenesis Modulation via VEGF Pathway Interaction

Tetrandrine’s impact on angiogenesis is context-dependent. In ischemic cardiovascular models, it promotes therapeutic angiogenesis by upregulating vascular endothelial growth factor A (VEGF-A) transcription via a distant regulatory element [4]. This effect enhances endothelial cell proliferation and restores blood flow in ischemic limbs [4]. Conversely, in cancer contexts, preliminary evidence suggests tetrandrine may inhibit pathological angiogenesis, though mechanistic details remain underexplored in the provided studies. Indirectly, its suppression of EMT and metastasis (discussed below) likely reduces pro-angiogenic factor secretion by tumor cells [5].

Epithelial-Mesenchymal Transition (EMT) Suppression

Tetrandrine effectively inhibits EMT, a critical driver of metastasis, by restoring epithelial markers and suppressing mesenchymal phenotypes. In HCC (Huh7 and HCCLM9 cells), tetrandrine (2 μM) upregulates E-cadherin and occludin while downregulating vimentin, reversing TGF-β1-induced fibroblastoid morphology [5]. This effect correlates with Wnt/β-catenin pathway inhibition and reduced metastasis-associated protein 1 (MTA1) expression, which normally promotes EMT by repressing E-cadherin transcription [5]. The following table summarizes tetrandrine’s EMT-related effects across cancer types:

| Cancer Type | Cell Model | Key Findings | References |

|---|---|---|---|

| Hepatocellular | Huh7, HCCLM9 | ↑ E-cadherin, occludin; ↓ vimentin; Wnt/β-catenin inhibition | [5] |

| Breast | MDA-MB-231 | ↓ Migration via autophagy-mediated EMT suppression | [6] |

Two-Pore Channel Antagonism and Endolysosomal Trafficking Inhibition

Tetrandrine functions as a potent antagonist of two-pore channels, specifically blocking Two-Pore Channel 2 located in the membranes of host endolysosomal compartments [1] [2]. This mechanism represents a critical pathway for viral replication inhibition, as Severe Acute Respiratory Syndrome Coronavirus 2 depends upon these channels for egress from endolysosomal organelles and subsequent replication within host cells [1].

The two human isoforms of two-pore channels, Two-Pore Channel 1 and Two-Pore Channel 2, exhibit distinct distribution patterns within the endolysosomal system, with Two-Pore Channel 2 preferentially localizing to late endosomes and lysosomes [1]. Tetrandrine has been demonstrated to antagonize both Nicotinic Acid Adenine Dinucleotide Phosphate-mediated and Phosphatidylinositol 3,5-bisphosphate-mediated signaling at Two-Pore Channel 2 [1]. Research findings indicate that antagonism of Transient Receptor Potential Mucolipin 1, another lysosomal target of Phosphatidylinositol 3,5-bisphosphate, had no effect on Severe Acute Respiratory Syndrome Coronavirus 2 pseudovirus replication, suggesting that activity specifically through Two-Pore Channel 2 leads to the observed antiviral effect [1].

Experimental evidence demonstrates that tetrandrine efficiently blocks Severe Acute Respiratory Syndrome Coronavirus 2 infection during the early-entry stage of viral replication, achieving approximately 90% inhibition rate during virus entry compared to 70% during post-entry processes [3]. The compound impedes intracellular trafficking of the virus from early endosomes to endolysosomes, effectively trapping viral particles within early endosomal compartments [3].

Colocalization analysis reveals that in the presence of tetrandrine, a significantly higher proportion of virions remain detained in early endosomes (28.0% at 30 minutes and 21.6% at 45 minutes post-infection) compared to untreated controls, while fewer virions progress to endolysosomes (7.7% at 45 minutes and 7.3% at 60 minutes) [3]. This mechanism demonstrates that tetrandrine disrupts the normal progression of viral particles through the endolysosomal pathway, preventing viral genome release and subsequent replication.

The compound induces morphological changes in endolysosomal vesicles, causing enlargement and discontinuity of early endosome and endolysosome membranes [3] [4]. These structural alterations may affect vesicle maturation and functionality, contributing to the overall antiviral effect. Two-Pore Channel activity regulates endolysosomal calcium content and pH levels, which are essential for endolysosomal trafficking and the activity of proprotein convertases such as furin, required for proteolytic activation of the spike protein in coronavirus fusion [5].

Research has established that tetrandrine exhibits broad antiviral activity through Two-Pore Channel antagonism, demonstrating efficacy against multiple viral pathogens including Ebola virus with an half-maximal effective concentration of 55 nanomolar, Human Coronavirus OC43 with an half-maximal effective concentration of 0.33 micromolar in MRC-5 cells, and Middle East Respiratory Syndrome Coronavirus spike protein pseudovirions [3] [6] [5].

| Cell Line | EC50 (μM) | EC90 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Vero E6 | 2.36 | 7.65 | 24.51 | 10.39 |

| Huh7 | 0.40 | 7.78 | 14.74 | 36.85 |

| Calu-3 | 5.03 | 12.08 | 78.85 | 15.68 |

Viral Entry Blockade Through Spike Protein Interactions

Tetrandrine demonstrates significant capability to interfere with viral entry mechanisms through interactions with spike protein-mediated cellular invasion processes. The compound effectively blocks Severe Acute Respiratory Syndrome Coronavirus 2 entry by disrupting the complex biomechanical environment in which the spike protein recognizes host receptors [7]. Research utilizing bis-benzylisoquinoline alkaloids, including tetrandrine, has revealed substantial inhibition of Severe Acute Respiratory Syndrome Coronavirus 2 entry through suppression of spike protein-Angiotensin Converting Enzyme 2 complex formation [8] [9].

Studies employing competitive Enzyme-Linked Immunosorbent Assays and thermal shift assays demonstrate that tetrandrine and related compounds do not directly interact with the receptor-binding domain in the spike protein of Severe Acute Respiratory Syndrome Coronavirus 2 [9]. Instead, the blockade of virus entry by tetrandine occurs through targeting host cellular mechanisms rather than direct viral protein binding. Cell-cell fusion assays reveal that tetrandrine at 5 micromolar concentrations potently inhibits Severe Acute Respiratory Syndrome Coronavirus 2 spike-mediated membrane fusion of 293T-ACE2 cells with approximately 90% decrease in fusion rates [9].

The mechanism involves interference with calcium ion-dependent processes essential for viral membrane fusion. Research indicates that the spike protein of Severe Acute Respiratory Syndrome Coronavirus 2 functions as a dynamic calcium sensor, with evolved variants demonstrating enhanced calcium sensitivity for facilitating membrane fusion [10]. Tetrandrine, as a calcium channel blocker, disrupts these calcium-dependent fusion processes, thereby preventing viral entry into host cells.

Experimental evidence demonstrates that tetrandrine inhibits Severe Acute Respiratory Syndrome Coronavirus 2 infection with half-maximal inhibitory concentration values of 284 nanomolar in 293TAT cells when tested alongside other bis-benzylisoquinoline alkaloids [6]. Comparative analysis shows that fangchinoline and cepharanthine exhibited half-maximal inhibitory concentration values of 143 nanomolar and 193 nanomolar respectively, indicating similar mechanisms of action within this compound class [6].

The compound demonstrates preferential activity during early-stage viral infection processes. Time-of-addition assays reveal that tetrandrine achieves maximum antiviral efficacy when applied during viral entry phases, with diminished effectiveness during post-entry stages [3]. This temporal specificity supports the mechanism of viral entry blockade rather than interference with later replication processes.

Tetrandrine shows enhanced antiviral activity against different viral variants, with studies demonstrating effectiveness against wild-type Severe Acute Respiratory Syndrome Coronavirus 2 and Delta variant in specific cellular systems [6]. However, the antiviral activity profile varies depending on cellular expression of key entry cofactors such as Transmembrane Protease Serine 2, which can partially bypass endocytosis pathways utilized by the virus [3].

| Viral Target | Half-Maximal Inhibitory Concentration | Testing System | Reference |

|---|---|---|---|

| SARS-CoV-2 | 284 nM | 293TAT cells | [6] |

| SARS-CoV-2 | 2.36 μM | Vero E6 cells | [3] |

| HCoV-OC43 | 0.33 μM | MRC-5 cells | [1] |

| MERS-CoV | Not specified | Pseudovirus system | [5] |

Synergistic Effects with Conventional Antiviral Agents

Tetrandrine demonstrates significant potential for combination therapy approaches, exhibiting additive and synergistic interactions with established antiviral agents. Research investigations into drug combination strategies reveal that tetrandrine, when combined with conventional antivirals, can enhance therapeutic efficacy while potentially reducing individual drug concentrations required for effective treatment [11] [12].

Systematic screening studies utilizing checkerboard experimental designs have evaluated tetrandrine in combination with remdesivir, the RNA-dependent RNA polymerase inhibitor. While genuine synergy between remdesivir and tetrandrine was not observed according to Zero Interaction Potency Model scoring criteria, the combinations demonstrated additive interactions [12]. The Zero Interaction Potency Model delta scores remained between -10 and 10, indicating additive rather than antagonistic effects, which suggests potential for co-administration to increase overall safety and efficacy of treatment while limiting evolution of drug resistance [12].

Clinical evidence supports the therapeutic potential of tetrandrine combination approaches. A retrospective analysis of 60 coronavirus disease 2019 patients revealed that tetrandrine treatment significantly improved clinical outcomes when compared to standard care [13]. In patients receiving tetrandrine, the recovery rate was substantially higher compared to those receiving alternative treatments including antibiotics and arbidol. Specifically, among moderate-type patients, tetrandrine treatment demonstrated a statistically significant difference in clinical outcomes with p-value of 0.007, while other treatments showed no significant association [13].

The combination of tetrandrine with acetylcysteine has demonstrated enhanced therapeutic benefits in clinical applications. Studies involving silicosis patients show that tetrandrine combined with acetylcysteine effervescent tablets significantly improved exercise tolerance, pulmonary function, clinical symptoms, and chest radiographic findings [14]. This combination approach reduced serum levels of inflammatory markers including Interleukin-6 and Tumor Necrosis Factor-alpha, while also decreasing Transforming Growth Factor-beta1 and Matrix Metalloproteinase-7 levels [14].

Research into combination mechanisms reveals that tetrandrine enhances the effects of other therapeutic agents through complementary pathways. The compound's anti-inflammatory and immunosuppressive properties provide additional therapeutic benefits when combined with direct antiviral agents. Clinical trials demonstrate that tetrandrine treatment significantly reduced production of inflammatory cytokines including Interleukin-6 and Tumor Necrosis Factor-alpha [14]. These anti-inflammatory effects may complement the direct antiviral actions of conventional agents, potentially addressing both viral replication and inflammatory complications associated with severe infections.

Pharmacokinetic considerations support combination therapy approaches with tetrandrine. The compound exhibits high tissue accumulation with unbound tissue partition ratio values exceeding 1, particularly in lung tissue where unbound tissue partition ratio values reach 20 or higher [3]. This preferential lung distribution may enhance local antiviral activity when combined with systemically administered agents. Inhalation administration of tetrandrine further improves lung-specific targeting while reducing systemic exposure, potentially minimizing drug-drug interactions when used in combination protocols [3].

Studies utilizing traditional Chinese medicine combinations demonstrate synergistic effects between tetrandrine-containing formulations and other plant-derived compounds. Research shows that extracts of Stephaniae Tetrandrae Radix, containing tetrandrine, combined with Evodiae Fructus extract or rutaecarpine, act synergistically to block Severe Acute Respiratory Syndrome Coronavirus 2 entry [8]. These findings suggest that tetrandrine may enhance the efficacy of other natural compounds through complementary mechanisms of action.

| Combination Agent | Effect Type | Clinical Application | Outcome Measure | Reference |

|---|---|---|---|---|

| Remdesivir | Additive | In vitro screening | ZIP score -10 to +10 | [12] |

| Acetylcysteine | Synergistic | Silicosis treatment | Improved pulmonary function | [14] |

| Rutaecarpine | Synergistic | SARS-CoV-2 entry blockade | Enhanced viral inhibition | [8] |

| Standard care | Enhanced efficacy | COVID-19 treatment | Improved recovery rate | [13] |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

VS4W77H3SD

Wikipedia

Dates

Explore Compound Types